N-(3-(4-(ジメチルアミノ)フェニル)プロピル)-2,4-ジメチルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

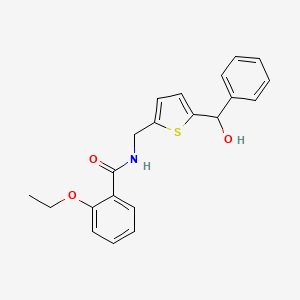

The compound is an amine derivative, containing a dimethylamino group attached to a phenyl ring and a propyl chain. The presence of the sulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of amines and sulfonamides, including the potential for hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis

Amines are generally basic and can undergo reactions with acids to form ammonium salts. They can also act as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the basic amine could make the compound soluble in water .作用機序

DBeQ acts as a selective inhibitor of Hsp90 by binding to its ATP-binding site, which is essential for the chaperone activity of the protein. This leads to the destabilization and degradation of client proteins that are dependent on Hsp90 for their stability and function. This mechanism of action makes DBeQ a promising candidate for the development of novel cancer therapies.

Biochemical and Physiological Effects:

DBeQ has been shown to have several biochemical and physiological effects in various cell types. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect against neurodegeneration by preventing the accumulation of misfolded proteins.

実験室実験の利点と制限

One of the major advantages of using DBeQ in lab experiments is its high selectivity and potency for Hsp90 inhibition. This allows for the specific targeting of Hsp90-dependent pathways without affecting other cellular processes. However, one limitation of using DBeQ is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the use of DBeQ in scientific research. One potential application is in the development of novel cancer therapies that target Hsp90-dependent pathways. Another area of interest is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where misfolded protein accumulation is a hallmark feature. Additionally, further studies are needed to investigate the potential of DBeQ in other diseases such as inflammation and autoimmune disorders.

合成法

The synthesis of DBeQ involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-(3-aminopropyl)-4-dimethylaminobenzene in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure DBeQ.

科学的研究の応用

- 結果: 染色プロセスは、キャリアの有無にかかわらず、異なる温度(70°C、90°C、および100°C)で行われました。 QCCベースの染料は、ポリエステル材料の色合いを強化できます .

非線形光学材料

ポリエステル染色

共重合

要約すると、N-(3-(4-(ジメチルアミノ)フェニル)プロピル)-2,4-ジメチルベンゼンスルホンアミド(QCC)は、非線形光学、染色、共重合、生物学、フォトルミネッセンス、および材料科学において関連する多様な特性を示しています。 研究者らはこれらの分野でのその可能性をさらに探求し続けています。 詳細が必要な場合や、その他の質問がある場合は、お気軽にお問い合わせください! 😊🔬🌟 .

特性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-15-7-12-19(16(2)14-15)24(22,23)20-13-5-6-17-8-10-18(11-9-17)21(3)4/h7-12,14,20H,5-6,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAZTZTXJMWXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)

![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)